6-Octadecenoic acid

Description

Structure

3D Structure

Properties

CAS No. |

4712-34-9 |

|---|---|

Molecular Formula |

C18H34O2 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

octadec-6-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20) |

InChI Key |

CNVZJPUDSLNTQU-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCCCCC/C=C/CCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCC(=O)O |

melting_point |

29.8 °C |

physical_description |

Solid |

Synonyms |

petroselenic acid petroselinic acid petroselinic acid, (E)-isomer petroselinic acid, (Z)-isomer petroselinic acid, sodium salt, (Z)-isome |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Octadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

6-Octadecenoic acid, a monounsaturated fatty acid, exists as two primary geometric isomers: cis-6-octadecenoic acid (Petroselinic acid) and trans-6-octadecenoic acid (Petroselaidic acid). The position of the double bond at the sixth carbon distinguishes it from the more common oleic acid. This seemingly subtle structural difference imparts unique physicochemical properties that are of significant interest in various fields, including nutrition, cosmetics, and industrial applications. This technical guide provides an in-depth exploration of the core physicochemical properties of both isomers, supported by experimental data and established analytical methodologies.

Introduction to this compound: Isomeric Distinctions

This compound is an 18-carbon monounsaturated fatty acid. The location of the carbon-carbon double bond at the Δ6 position is a key feature that differentiates it from other C18:1 isomers, such as oleic acid (Δ9) and vaccenic acid (Δ11). The geometry of this double bond gives rise to two distinct isomers with markedly different physical and chemical behaviors.

-

cis-6-Octadecenoic Acid (Petroselinic Acid): The acyl chain has a characteristic bend at the cis double bond. This isomer is the more prevalent form in nature, found in significant quantities in the seed oils of plants from the Apiaceae family, such as parsley (Petroselinum crispum), coriander, and fennel.[1]

-

trans-6-Octadecenoic Acid (Petroselaidic Acid): The acyl chain is more linear, resembling a saturated fatty acid. This isomer is less common in nature but can be found in dairy products and is formed during the industrial hydrogenation of vegetable oils.[2][3]

The distinct spatial arrangement of these isomers directly influences their molecular packing, leading to significant differences in properties like melting point and solubility.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and development. The following sections detail the key parameters for both cis and trans isomers.

Molecular Structure and Weight

The fundamental identity of a molecule is defined by its structure and mass.

Diagram: Molecular Structures of this compound Isomers

A visual representation of the cis and trans isomers of this compound.

Table 1: Molecular Identity of this compound Isomers

| Property | cis-6-Octadecenoic Acid (Petroselinic Acid) | trans-6-Octadecenoic Acid (Petroselaidic Acid) | Reference(s) |

| Molecular Formula | C₁₈H₃₄O₂ | C₁₈H₃₄O₂ | [4] |

| Molecular Weight | 282.47 g/mol | 282.46 g/mol | [4][5] |

| CAS Number | 593-39-5 | 593-40-8 | [4][5] |

Thermal Properties: Melting and Boiling Points

The thermal behavior of fatty acids is a critical determinant of their physical state and applications. The difference in melting points between the cis and trans isomers is particularly noteworthy.

The lower melting point of the cis isomer is a direct consequence of the kink in its hydrocarbon chain, which disrupts efficient molecular packing and reduces the energy required to overcome intermolecular forces.[1] The more linear trans isomer can pack more tightly, resulting in a higher melting point.[3]

Table 2: Thermal Properties of this compound Isomers

| Property | cis-6-Octadecenoic Acid (Petroselinic Acid) | trans-6-Octadecenoic Acid (Petroselaidic Acid) | Reference(s) |

| Melting Point | 27 - 30.1 °C | 54 °C | [4][5][6][7] |

| Boiling Point | 237-238 °C at 18 mmHg | 397.91 °C (estimated) | [5][6][7] |

Solubility and Density

The long hydrocarbon tail of this compound renders it nonpolar, dictating its solubility in various solvents.

Table 3: Solubility and Density of this compound Isomers

| Property | cis-6-Octadecenoic Acid (Petroselinic Acid) | trans-6-Octadecenoic Acid (Petroselaidic Acid) | Reference(s) |

| Solubility | Insoluble in water. Soluble in organic solvents like chloroform and slightly soluble in ethanol.[8] | Slightly soluble in chloroform and water (heated).[5] | [5][8] |

| Density | 0.850 - 0.899 g/cm³ | 0.8945 g/cm³ (rough estimate) | [4][5][6] |

| Refractive Index | 1.450 - 1.4533 at 40 °C | 1.4618 (estimate) | [4][5][6][7] |

Acidity (pKa)

As a carboxylic acid, this compound can donate a proton. The pKa value is a measure of this acidity.

Table 4: Acidity of this compound Isomers

| Property | cis-6-Octadecenoic Acid (Petroselinic Acid) | trans-6-Octadecenoic Acid (Petroselaidic Acid) | Reference(s) |

| pKa | 4.75 - 4.89 (Predicted/ChemAxon) | 4.75 - 4.89 (Predicted/ChemAxon) | [5][6][9] |

Spectral Properties for Structural Elucidation

Spectroscopic techniques are indispensable for the identification and structural confirmation of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. Key diagnostic signals include those of the vinyl protons and carbons of the double bond, and the α- and β-methylene protons relative to the carboxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For fatty acids, derivatization to more volatile esters (e.g., methyl esters) is common for gas chromatography-mass spectrometry (GC-MS) analysis. The mass spectrum of the trimethylsilyl (TMS) derivative of petroselinic acid is available in public databases.[10] Mass spectral data for trans-petroselinic acid is also available.[11]

Stability and Reactivity

The double bond in this compound is the primary site of chemical reactivity. Monounsaturated fatty acids are generally more stable to oxidation than polyunsaturated fatty acids due to the absence of bis-allylic protons.[12] However, they are still susceptible to oxidation, which can lead to rancidity. The cis isomer is generally considered to be slightly more reactive than the trans isomer.

Key reactions include:

-

Hydrogenation: The double bond can be saturated with hydrogen, a process used to convert unsaturated fats into saturated ones.

-

Halogenation: Halogens can add across the double bond.

-

Oxidation: The double bond can be cleaved by strong oxidizing agents.

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties of this compound relies on standardized experimental protocols.

Determination of Melting Point

Workflow: Capillary Method for Melting Point Determination

A standardized workflow for determining the melting point of fatty acids using the capillary method.

Protocol:

-

Sample Preparation: Melt the fatty acid sample and filter to remove impurities. Introduce the molten sample into a capillary tube to a height of approximately 10 mm. Seal one end of the tube.[13]

-

Solidification: Chill the capillary tube to completely solidify the sample.[13]

-

Measurement: Attach the capillary tube to a calibrated thermometer and immerse it in a temperature-controlled water bath. Heat the bath slowly and at a constant rate.[13]

-

Observation: Record the temperature at which the solid fatty acid becomes a completely clear liquid. This is the melting point.[13]

Solubility Testing

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, chloroform).[8]

-

Sample Addition: Add a small, known amount of this compound to a fixed volume of each solvent in separate test tubes.[8]

-

Mixing: Agitate the mixtures thoroughly.

-

Observation: Observe the solubility of the fatty acid in each solvent. Note whether it dissolves completely, forms a suspension, or is immiscible.[8] For quantitative analysis, gravimetric or spectrophotometric methods can be employed after reaching saturation.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Workflow: GC-MS Analysis of Fatty Acids

A typical workflow for the analysis of fatty acids using GC-MS.

Protocol:

-

Lipid Extraction: Extract the total lipids from the sample matrix using a suitable solvent system (e.g., Folch method).[14]

-

Saponification: Hydrolyze the lipids to release the free fatty acids.[15]

-

Derivatization: Convert the free fatty acids to their more volatile methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol or methanolic HCl.[14]

-

GC-MS Analysis: Inject the FAMEs onto a gas chromatograph equipped with a suitable capillary column for separation. The separated FAMEs are then introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.[16]

Conclusion

The physicochemical properties of this compound isomers, petroselinic acid and petroselaidic acid, are fundamentally dictated by the geometry of the double bond at the Δ6 position. This guide has provided a detailed overview of their key properties, including molecular characteristics, thermal behavior, solubility, acidity, and spectral data. The outlined experimental protocols offer a framework for the accurate determination of these properties in a laboratory setting. A comprehensive understanding of these physicochemical characteristics is essential for researchers and professionals working on the development of new products and applications leveraging the unique attributes of these fatty acids.

References

-

Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Petroselinic acid (HMDB0002080). Retrieved from [Link]

-

LIPID MAPS. (2007, October 11). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

-

Merck Index. (n.d.). Petroselinic Acid. Retrieved from [Link]

-

ASTM International. (n.d.). Determining the Melting Point of Fats and Oils1. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Petroselaidic acid (FDB030008). Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Lipid Profiling Using 1 H NMR Spectroscopy. Retrieved from [Link]

-

mzCloud. (2020, August 6). trans Petroselinic acid. Retrieved from [Link]

-

NIST. (n.d.). Petroselinic acid, TMS derivative. Retrieved from [Link]

-

World Health Organization. (n.d.). PROTOCOL FOR MEASURING TRANS FATTY ACIDS IN FOODS. Retrieved from [Link]

-

HUA Open eClass. (n.d.). DETERMINATION OF THE MELTING POINT OF FATS. Retrieved from [Link]

-

Oxford Academic. (n.d.). State of art and best practices for fatty acid analysis in aquatic sciences. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Retrieved from [Link]

-

OFM. (n.d.). [Masterclass] The Hard Facts of Mono & Poly Unsaturated Fats YOU need to know! Retrieved from [Link]

-

eGyanKosh. (n.d.). Experiment 18 Determination of Melting Point or Solidification Point of Oils and Fats. Retrieved from [Link]

-

Metabolomics. (2025, November 28). Lipid and fatty acid extraction protocol from biological samples. Retrieved from [Link]

-

ResearchGate. (2025, August 7). A new methodology to assess the solubility of fatty acids: Impact of food emulsifiers. Retrieved from [Link]

-

PubMed Central. (2021, August 24). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. Retrieved from [Link]

-

Cyberlipid. (n.d.). Petroselinic acid. Retrieved from [Link]

-

Grasas y Aceites. (n.d.). Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. Retrieved from [Link]

-

Eurofins USA. (2024, January 19). The Essential Guide to Fatty Acid Analysis. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). GC-MS Spectrum - Petroselinic acid GC-MS (1 TMS) (HMDB0002080). Retrieved from [Link]

-

ResearchGate. (2025, August 6). A simple methodology for the determination of fatty acid composition in edible oils through 1H NMR spectroscopy. Retrieved from [Link]

-

BYJU'S. (n.d.). Tests of Oils and Fats. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016, February 16). Automatic 1H-NMR Screening of Fatty Acid Composition in Edible Oils. Retrieved from [Link]

-

OECD. (1981, May 12). "Fat Solubility of Solid and Liquid Substances". Retrieved from [Link]

-

PSE Community.org. (2020, March 31). NMR Determination of Free Fatty Acids in Vegetable Oils. Retrieved from [Link]

-

eGyanKosh. (n.d.). QUALITATIVE TESTS FOR LIPIDS. Retrieved from [Link]

-

Scribd. (n.d.). Fatty Acids Melting Point | PDF | Differential Scanning Calorimetry | Ester. Retrieved from [Link]

-

The Japanese Pharmacopoeia. (n.d.). Fats and Fatty Oils Test. Retrieved from [Link]

-

Grokipedia. (2026, January 7). Petroselinic acid. Retrieved from [Link]

-

PubChem. (n.d.). Petroselinic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Petroselinic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Monounsaturated fat. Retrieved from [Link]

-

Encyclopedia MDPI. (2022, October 30). Monounsaturated Fat. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Petroselinic acid | CAS:593-39-5 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 593-40-8 CAS MSDS (PETROSELAIDIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 593-39-5 CAS MSDS (PETROSELINIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Petroselinic Acid [drugfuture.com]

- 8. byjus.com [byjus.com]

- 9. Showing Compound Petroselaidic acid (FDB030008) - FooDB [foodb.ca]

- 10. Petroselinic acid, TMS derivative [webbook.nist.gov]

- 11. mzCloud – trans Petroselinic acid [mzcloud.org]

- 12. Mono & Poly Unsaturated Fats - what you need to know! [ofm.io]

- 13. img.antpedia.com [img.antpedia.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 16. lipidmaps.org [lipidmaps.org]

The Unconventional Olefin: A Technical Guide to the Natural Sources and Abundance of Petroselinic Acid

Preamble: Beyond Oleic Acid

In the vast landscape of lipid chemistry, oleic acid has long held the spotlight. However, for the discerning researcher in drug development and specialty chemicals, a lesser-known isomer, petroselinic acid ((6Z)-octadec-6-enoic acid), presents a compelling frontier. Its unique C18:1Δ6 structure, a positional isomer of the common oleic acid (C18:1Δ9), imparts distinct physicochemical properties and unlocks novel applications. This guide provides a comprehensive technical overview of the natural origins, abundance, biosynthesis, and analytical quantification of petroselinic acid, tailored for professionals engaged in scientific research and development.

Section 1: The Botanical Treasury of Petroselinic Acid

Petroselinic acid is a characteristic, and often predominant, fatty acid in the seed oils of plants belonging to the Apiaceae (or Umbelliferae) family.[1][2][3] This family, known for its aromatic members, represents the most significant natural reservoir of this valuable oleochemical. While present in trace amounts in some other plant families like Araliaceae and Geraniaceae, the Apiaceae are the primary focus for viable extraction.[1][4]

The concentration of petroselinic acid within the seed oil of Apiaceae species is highly variable, influenced by genetic factors, geographical origin, cultivation conditions, and seed maturity.[1][5] Below is a comparative analysis of petroselinic acid abundance in the seed oils of prominent Apiaceae species.

Table 1: Comparative Abundance of Petroselinic Acid in Seed Oils of Select Apiaceae Species

| Plant Species | Common Name | Petroselinic Acid Content (% of Total Fatty Acids) | Key References |

| Coriandrum sativum | Coriander | 1.0 - 81.9% | [1][2] |

| Petroselinum crispum | Parsley | 35.0 - 75.1% | [1][2] |

| Foeniculum vulgare | Fennel | 43.1 - 81.9% | [1][2] |

| Pimpinella anisum | Anise | 10.4 - 75.6% | [1][2] |

| Daucus carota | Carrot | 59.35% (in one study) | [2] |

| Anethum graveolens | Dill | 79.9 - 87.2% | [1][2] |

| Carum carvi | Caraway | 28.5 - 57.6% | [1][2] |

| Apium graveolens | Celery | 49.4 - 75.6% | [1][2] |

| Hippomarathrum cristatum | 72.2% | [3] | |

| Trinia glauca | 64.9% | [3] | |

| Bunium microcarpum | 59.7% | [3] |

Note: The wide ranges reported in the literature underscore the importance of source material screening and optimization for commercial applications.

Section 2: The Biosynthetic Machinery of a Δ6 Double Bond

The synthesis of petroselinic acid in plants is a fascinating deviation from the canonical fatty acid biosynthesis pathway that typically yields oleic acid. The key enzymatic step is the introduction of a double bond at the Δ4 position of a 16-carbon acyl-acyl carrier protein (ACP) substrate, followed by elongation. This process occurs within the plant plastids.[5]

The biosynthesis can be summarized as follows:

-

Initiation: The pathway begins with palmitoyl-ACP (16:0-ACP).

-

Desaturation: A specific Δ4-palmitoyl-ACP desaturase introduces a cis double bond between the 4th and 5th carbons of palmitoyl-ACP, forming (4Z)-hexadecenoyl-ACP (16:1Δ4-ACP). This is the pivotal step that dictates the final position of the double bond.[5]

-

Elongation: The 16:1Δ4-ACP is then elongated by a ketoacyl-ACP synthase (KAS I) enzyme, adding a two-carbon unit to produce petroselinoyl-ACP (18:1Δ6-ACP).[2][5]

-

Hydrolysis and Export: Finally, a fatty acyl-ACP thioesterase hydrolyzes petroselinoyl-ACP to release free petroselinic acid, which is then exported from the plastid for incorporation into triacylglycerols (TAGs) in the endoplasmic reticulum.[2]

Figure 1: Biosynthetic pathway of petroselinic acid in Apiaceae seeds.

Section 3: From Seed to Pure Compound: Extraction and Quantification

The successful isolation and quantification of petroselinic acid are paramount for both research and industrial applications. The following protocol outlines a robust methodology for the extraction of seed oil and subsequent analysis of its fatty acid profile.

Experimental Protocol: Extraction and Analysis of Petroselinic Acid from Coriander Seeds

Objective: To extract total lipids from coriander seeds and quantify the petroselinic acid content via gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs).

Materials and Reagents:

-

Coriander (Coriandrum sativum) seeds

-

n-Hexane (analytical grade)

-

Methanol (anhydrous)

-

2 M KOH in methanol

-

1 M H2SO4 in methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Internal standard (e.g., methyl heptadecanoate)

-

Grinder or mortar and pestle

-

Soxhlet extraction apparatus or orbital shaker

-

Rotary evaporator

-

Glass vials with PTFE-lined caps

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., DB-23 or equivalent)

Methodology:

Part A: Oil Extraction

-

Sample Preparation: Dry the coriander seeds at 60°C for 4 hours to reduce moisture content. Grind the dried seeds to a fine powder.

-

Solvent Extraction:

-

Place a known weight of the powdered seeds (e.g., 10 g) into a cellulose thimble and perform Soxhlet extraction with n-hexane for 6-8 hours.

-

Alternatively, for smaller scale extractions, use a solvent-to-solid ratio of 10:1 (v/w) and agitate on an orbital shaker at room temperature for 24 hours.

-

-

Solvent Removal: After extraction, filter the mixture and remove the n-hexane from the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude seed oil.

-

Drying and Yield Calculation: Dry the extracted oil under a stream of nitrogen and then in a vacuum oven at 40°C to a constant weight. Calculate the oil yield as a percentage of the initial seed weight.

Part B: Fatty Acid Methyl Ester (FAME) Preparation (Transesterification)

-

Reaction Setup: Weigh approximately 25 mg of the extracted oil into a glass vial. Add 2 mL of n-hexane and a known amount of the internal standard.

-

Base-Catalyzed Transesterification: Add 0.2 mL of 2 M methanolic KOH. Cap the vial tightly and vortex for 2 minutes at room temperature.

-

Neutralization and Phase Separation: Add 2 mL of saturated NaCl solution and vortex. Allow the layers to separate.

-

FAME Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.

Part C: GC-MS Analysis

-

Instrumentation: Set up the GC-MS system with an appropriate capillary column. A typical temperature program would be: initial temperature of 150°C, hold for 1 min, ramp to 230°C at 4°C/min, and hold for 10 min. Use helium as the carrier gas.

-

Injection: Inject 1 µL of the FAME solution into the GC.

-

Data Acquisition and Analysis: Acquire mass spectra over a range of m/z 50-550. Identify the FAMEs by comparing their retention times and mass spectra with those of known standards and a mass spectral library.

-

Quantification: The percentage of each fatty acid, including petroselinic acid, is calculated by comparing the peak area of its methyl ester to the total peak area of all fatty acids, with correction using the internal standard.

Figure 2: Workflow for the extraction and analysis of petroselinic acid.

Section 4: Industrial Relevance and Future Perspectives

The unique position of the double bond in petroselinic acid makes it a valuable precursor for a range of industrial chemicals.[5] Oxidative cleavage of the Δ6 double bond yields lauric acid (a 12-carbon saturated fatty acid used in detergents and surfactants) and adipic acid (a six-carbon dicarboxylic acid that is a key monomer for the production of nylon-6,6).[1] This provides a renewable, bio-based route to these important industrial chemicals.

Furthermore, petroselinic acid and its derivatives are gaining interest in the cosmetics and pharmaceutical industries due to their potential anti-inflammatory, antibacterial, and antifungal properties.[1][2] Its structural similarity to skin lipids also makes it a promising ingredient in dermatological formulations.[6]

The future of petroselinic acid lies in the exploration of high-yielding cultivars of Apiaceae species, the optimization of extraction and purification technologies, and the development of novel applications for this versatile fatty acid and its derivatives. Genetic engineering approaches to introduce the petroselinic acid biosynthesis pathway into high-oil-yielding crops are also an active area of research.[7]

References

-

Hajib, A., El Harkaoui, S., Choukri, H., Chahid, Z., El Idrissi, A., El Bouzidi, L., & Matthaeus, B. (2023). Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties. Molecules, 28(22), 7675. [Link]

-

Hajib, A., El Harkaoui, S., Choukri, H., Chahid, Z., El Idrissi, A., El Bouzidi, L., & Matthaeus, B. (2023). Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties. National Center for Biotechnology Information. [Link]

-

Grokipedia. (n.d.). Petroselinic acid. Grokipedia. Retrieved January 16, 2026, from [Link]

-

(PDF) Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties. (2023). ResearchGate. [Link]

- Akgul, G., & Ozcan, M. M. (2010). Fatty Acid Methyl Ester Composition of Some Turkish Apiaceae Seed Oils.

-

Delbeke, E. I. P., et al. (2016). Characterization of French Coriander Oil as Source of Petroselinic Acid. Molecules, 21(9), 1155. [Link]

-

CD BioSustainable. (n.d.). Petroselinic Acid. Retrieved January 16, 2026, from [Link]

-

Taylor & Francis. (n.d.). Petroselinic acid – Knowledge and References. Retrieved January 16, 2026, from [Link]

-

(PDF) EXTRACTION OF ESSENTIAL OIL FROM CORIANDER SEED. (2015). ResearchGate. [Link]

-

Cyberlipid. (n.d.). Petroselinic acid. Retrieved January 16, 2026, from [Link]

-

Cahoon, E. B., Shanklin, J., & Ohlrogge, J. B. (1994). Petroselinic acid biosynthesis and production in transgenic plants. Progress in Lipid Research, 33(1-2), 155-163. [Link]

Sources

- 1. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]

- 4. Petroselinic acid | Cyberlipid [cyberlipid.gerli.com]

- 5. grokipedia.com [grokipedia.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Petroselinic acid biosynthesis and production in transgenic plants - PubMed [pubmed.ncbi.nlm.nih.gov]

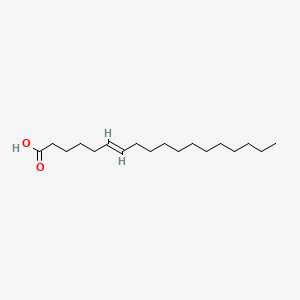

Biosynthesis pathway of 6-Octadecenoic acid in plants.

An In-Depth Technical Guide to the Biosynthesis of 6-Octadecenoic Acid in Plants

Authored by a Senior Application Scientist

Abstract

This compound, commonly known as petroselinic acid, is a monounsaturated fatty acid of significant industrial interest due to its unique chemical properties, which differ from its common isomer, oleic acid.[1][2] This guide provides a comprehensive technical overview of the biosynthesis of petroselinic acid in plants, primarily focusing on the well-characterized pathway in species of the Apiaceae family. We will delve into the core enzymatic steps, the subcellular localization of the pathway, the key enzymes that differentiate it from mainstream fatty acid synthesis, and the regulatory aspects that govern its accumulation. Furthermore, this document includes a detailed experimental protocol for the analysis of fatty acid profiles in plant tissues, a critical methodology for researchers in this field.

Introduction: Petroselinic Acid, an Isomer of Distinction

Petroselinic acid is a C18:1 monounsaturated fatty acid with a cis double bond at the Δ6 position (cis-6-octadecenoic acid).[1][2] This contrasts with the more ubiquitous oleic acid (cis-9-octadecenoic acid), which has its double bond at the Δ9 position.[2][3] This seemingly minor positional difference in the double bond imparts a significantly higher melting point to petroselinic acid (~30°C) compared to oleic acid (~14°C).[1][2]

This unique property is the basis for its industrial value; oxidative cleavage of petroselinic acid at the Δ6 double bond yields lauric acid (C12) and adipic acid (C6), which are important feedstocks for the production of detergents, lubricants, and polymers like nylon.[1][2] In nature, petroselinic acid is found in high concentrations, often comprising up to 80-90% of the total fatty acids in the seed oils of plants belonging to the Apiaceae (Umbelliferae) family, such as coriander (Coriandrum sativum), parsley (Petroselinum crispum), and fennel (Foeniculum vulgare).[1][4]

The Core Biosynthetic Pathway: A Plastidial Process

The synthesis of petroselinic acid is a seed-specific process that occurs within the plant plastids, leveraging the core machinery of the de novo fatty acid synthesis (FAS) pathway.[1] The entire process is an elegant modification of the standard pathway that produces palmitic (16:0) and stearic (18:0) acids.

The synthesis begins with the formation of palmitoyl-acyl carrier protein (16:0-ACP) through the action of the fatty acid synthase (FAS) complex.[5][6] From this common precursor, the pathway to petroselinic acid diverges significantly from the pathway leading to oleic acid. The key steps are outlined below.

The Decisive Desaturation Step

The cornerstone of petroselinic acid biosynthesis is the introduction of a double bond at the Δ4 position of palmitoyl-ACP. This reaction is catalyzed by a specialized soluble desaturase known as Δ4-palmitoyl-ACP desaturase .[1][4][7]

-

Substrate: Palmitoyl-ACP (16:0-ACP)

-

Enzyme: Δ4-palmitoyl-ACP desaturase (an acyl-ACP desaturase or AAD)

-

Product: (4Z)-hexadecenoyl-ACP (16:1Δ4-ACP)

This enzyme is distinct from the stearoyl-ACP desaturase (SAD) that produces oleic acid by introducing a Δ9 double bond into stearoyl-ACP (18:0-ACP).[8][9][10] The regiospecificity of the Δ4-desaturase is the critical determinant for the final position of the double bond in the C18 fatty acid.

Chain Elongation to an 18-Carbon Backbone

Following the desaturation step, the newly formed 16:1Δ4-ACP is elongated by the addition of a two-carbon unit, a reaction mediated by the β-ketoacyl-ACP synthase I (KAS I) enzyme.[1][4]

-

Substrate: (4Z)-hexadecenoyl-ACP (16:1Δ4-ACP) and Malonyl-ACP

-

Enzyme: β-ketoacyl-ACP synthase I (KAS I)

-

Product: Petroselinoyl-ACP (18:1Δ6-ACP)

This elongation step shifts the double bond from the Δ4 position in the C16 precursor to the Δ6 position in the C18 product, resulting in the formation of petroselinoyl-ACP.

Release and Export from the Plastid

Once synthesized, the petroselinoyl moiety must be released from its ACP carrier to be exported from the plastid for its incorporation into triacylglycerols (TAGs). This hydrolysis is catalyzed by a fatty acyl-ACP thioesterase , typically of the FATB class.[4]

-

Substrate: Petroselinoyl-ACP (18:1Δ6-ACP)

-

Enzyme: Fatty acyl-ACP thioesterase (FATB)

-

Product: Free Petroselinic Acid + ACP

The free petroselinic acid is then exported from the plastid to the cytoplasm.

Activation and Incorporation into Triacylglycerols (TAGs)

In the cytoplasm, the free petroselinic acid is activated to its coenzyme A thioester by a long-chain acyl-CoA synthetase (LACS) .[4] This petroselinoyl-CoA then enters the Kennedy pathway in the endoplasmic reticulum (ER) to be esterified onto a glycerol backbone, ultimately being stored as TAG in oil bodies within the seed.[4]

Visualization of the Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of petroselinic acid, from the central precursor 16:0-ACP to its final form.

Caption: Biosynthesis pathway of 6-Octadecenoic (Petroselinic) Acid in plants.

Quantitative Data: A Comparative Look at Fatty Acid Profiles

To underscore the metabolic specialization in Apiaceae seeds, the following table compares the typical fatty acid composition of coriander seed oil with that of a common oilseed, soybean oil.

| Fatty Acid | Systematic Name | Coriander Seed Oil (%)[4] | Soybean Oil (%) |

| Petroselinic Acid | cis-6-Octadecenoic acid (18:1Δ6) | ~75 - 82 | Trace / Absent |

| Palmitic Acid | Hexadecanoic acid (16:0) | ~4 | ~11 |

| Stearic Acid | Octadecanoic acid (18:0) | ~2 | ~4 |

| Oleic Acid | cis-9-Octadecenoic acid (18:1Δ9) | ~5 | ~23 |

| Linoleic Acid | cis-9,12-Octadecenoic acid (18:2) | ~13 | ~54 |

| α-Linolenic Acid | cis-9,12,15-Octadecenoic acid (18:3) | ~1 | ~8 |

Note: Values are approximate and can vary based on genotype and environmental conditions.

Experimental Protocol: Fatty Acid Profiling by GC-MS

The accurate quantification of petroselinic acid and other fatty acids is fundamental to studying this pathway. The gold-standard method involves the conversion of fatty acids in lipids to volatile fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).[11][12]

Objective

To extract total lipids from plant seed tissue, convert the fatty acids to FAMEs, and analyze the composition using GC-MS.

Materials

-

Plant seed tissue (e.g., coriander seeds)

-

Mortar and pestle, or bead beater

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Sodium methoxide (0.5 M in methanol)

-

Hexane (GC grade)

-

Anhydrous sodium sulfate

-

Internal standard (e.g., C17:0 heptadecanoic acid)

-

GC vials with inserts

-

Centrifuge, vortex mixer, and nitrogen evaporator

Step-by-Step Methodology

Step 1: Lipid Extraction (Bligh-Dyer Method) [13]

-

Homogenize ~100 mg of finely ground seed tissue in a glass tube.

-

Add a known amount of the internal standard.

-

Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.

-

Add 1.25 mL of chloroform. Vortex for 30 seconds.

-

Add 1.25 mL of 0.9% NaCl solution. Vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (containing lipids) using a Pasteur pipette and transfer to a new glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

Step 2: Transesterification to FAMEs [11]

-

Re-dissolve the dried lipid extract in 1 mL of hexane.

-

Add 200 µL of 0.5 M sodium methoxide in methanol.

-

Cap the tube tightly and vortex for 1 minute. Let it react at room temperature for 20 minutes.

-

Add 1 mL of water to stop the reaction and vortex briefly.

-

Centrifuge at 1,500 x g for 5 minutes.

-

Transfer the upper hexane layer (containing FAMEs) to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

Step 3: GC-MS Analysis

-

Transfer the final hexane solution to a GC vial.

-

Inject 1 µL of the sample into the GC-MS system.

-

Typical GC Conditions:

-

Column: DB-23 or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 150°C, hold for 1 min, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 5 min.

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Source Temperature: 230°C.

-

Step 4: Data Analysis

-

Identify FAME peaks by comparing their retention times and mass spectra with those of a commercial FAME standard mix.

-

Quantify each fatty acid by integrating its peak area and normalizing it against the peak area of the internal standard.

Conclusion

The biosynthesis of this compound in plants represents a fascinating and economically important variation of the canonical fatty acid synthesis pathway. The key to this pathway is the action of a specific Δ4-palmitoyl-ACP desaturase, which, in concert with a KAS I elongase, establishes the unique Δ6 double bond in the final C18 product. Understanding this pathway not only provides fundamental insights into plant lipid metabolism but also opens avenues for the metabolic engineering of oilseed crops to produce this valuable industrial feedstock. The methodologies described herein provide a robust framework for researchers and drug development professionals to investigate and harness the potential of this unique plant metabolite.

References

- Petroselinic acid - Grokipedia. (n.d.).

- Li-Beisson, Y., et al. (2020). Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. Frontiers in Plant Science, 11, 349.

- Zhang, Y., & Shanklin, J. (2020). Lipid Synthesis and Beyond: SAD Fatty Acid Desaturases Contribute to Seed Development. The Plant Cell, 32(10), 3075-3078.

- Li, Y., et al. (2019). Identification of Fatty Acid Desaturases in Maize and Their Differential Responses to Low and High Temperature. International Journal of Molecular Sciences, 20(12), 2938.

- Li-Beisson, Y., et al. (2020). Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. Frontiers in Plant Science, 11. Published online 2020 Apr 23.

- Gao, Q. M., et al. (2021). Fatty Acid Desaturases in the Chloroplast and Endoplasmic Reticulum Promote Susceptibility to the Green Peach Aphid Myzus persicae in Arabidopsis thaliana. Molecular Plant-Microbe Interactions, 34(7), 806-817.

- Mishra, G., & Tumaney, A. W. (2025). Fatty acid desaturase 3-mediated α-linolenic acid biosynthesis in plants. Journal of Experimental Botany, 76(2), 335-347.

- Dar, A. A., et al. (2025). Plant Fatty Acid Desaturases: Role in the Life of Plants and Biotechnological Potential. Plants, 14(1), 1.

- Gao, Q. M., et al. (2018). Acyl–Acyl Carrier Protein Desaturases and Plant Biotic Interactions. International Journal of Molecular Sciences, 19(11), 3340.

- Hajib, A., et al. (2023). Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties. Molecules, 28(22), 7689.

- Park, H. G., et al. (2014). The Role of Fatty Acid Desaturase (FADS) Genes in Oleic Acid Metabolism: FADS1 Δ7 desaturates 11-20:1 to 7,11-20:2. PLoS ONE, 9(3), e90387.

- Liu, H., et al. (2009). Unsaturated fatty acid: Metabolism, synthesis and gene regulation. African Journal of Biotechnology, 8(10).

- Tsikas, D. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Metabolites, 10(7), 295.

- Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource. (2023). Molecules, 28(21), 7380.

- Structure of petroselinic acid (C18:1 cis-Δ6) (a), and oleic acid... (2023).

- Zeller, M., et al. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry, 413(20), 5135-5145.

- Hajib, A., et al. (2023). Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties. Molecules, 28(22), 7689.

- Harwood, J. L. (n.d.). Plant Fatty Acid Synthesis. AOCS Lipid Library.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aocs.org [aocs.org]

- 7. Acyl–Acyl Carrier Protein Desaturases and Plant Biotic Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. plantae.org [plantae.org]

- 9. Identification of Fatty Acid Desaturases in Maize and Their Differential Responses to Low and High Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academicjournals.org [academicjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]

What is the role of 6-Octadecenoic acid in plant metabolism?

An In-depth Technical Guide to the Role of 6-Octadecenoic Acid in Plant Metabolism

Abstract

This compound, more commonly known as petroselinic acid (18:1Δ6), is a monounsaturated fatty acid distinguished by the unique position of its double bond. While a positional isomer of the ubiquitous oleic acid (18:1Δ9), petroselinic acid's distribution in the plant kingdom is highly specialized, primarily accumulating as a major storage lipid in the seeds of the Apiaceae family. This guide provides a comprehensive technical overview of the biosynthesis, metabolic function, and physiological significance of petroselinic acid in plants. We will delve into the enzymatic machinery responsible for its production, its primary role as an energy reserve, and its potential secondary roles in plant defense. Furthermore, this document details robust analytical methodologies for its quantification and functional analysis, providing researchers and development professionals with the foundational knowledge and practical protocols required to investigate this unique plant metabolite.

Introduction: A Unique Isomer in Plant Lipid Biochemistry

Fatty acids are fundamental to plant life, serving as structural components of membranes, precursors for signaling molecules, and dense energy reserves.[1] While most plant oils are dominated by fatty acids like oleic, linoleic, and palmitic acid, a fascinating diversity of "unusual" fatty acids exists, often confined to specific plant families.[1] this compound, or petroselinic acid, is a prime example. It is a C18 monounsaturated fatty acid with a cis double bond between the 6th and 7th carbon from the carboxyl end (Figure 1).[2][3]

This seemingly minor structural shift from its isomer, oleic acid (which has a Δ9 double bond), has profound implications for its biosynthesis and physical properties, such as a higher melting point (~30°C).[2] First identified in parsley (Petroselinum crispum) seed oil, its name is derived from the genus Petroselinum.[2][3] Its primary role in plant metabolism is as a major storage component in the triacylglycerols (TAGs) of seeds in the Apiaceae (e.g., coriander, fennel, parsley) and Araliaceae families.[3][4] This guide will elucidate the metabolic pathways that lead to its synthesis and explore its functional significance within the plant.

Biosynthesis and Seed-Specific Accumulation

The synthesis of petroselinic acid is a compelling example of enzymatic specificity that diverges from the canonical fatty acid synthesis pathway. The entire process originates within the plastids of developing seeds.[2]

The Plastidial Biosynthetic Pathway

Unlike the synthesis of oleic acid, which involves the desaturation of stearoyl-ACP (18:0-ACP) by a Δ9-desaturase, petroselinic acid synthesis begins earlier, with a 16-carbon precursor.[2][5]

-

Desaturation of Palmitoyl-ACP: The pathway initiates with the desaturation of palmitoyl-ACP (16:0-ACP) by a specialized Δ4-desaturase (an acyl-ACP desaturase, ACPD). This enzyme introduces a double bond at the Δ4 position, yielding 16:1Δ4-ACP.[2][5]

-

Elongation: The 16:1Δ4-ACP intermediate is then elongated by two carbons through the action of β-ketoacyl-ACP synthase I (KAS I) . This elongation step shifts the double bond from the Δ4 to the Δ6 position, resulting in the final product, petroselinoyl-ACP (18:1Δ6-ACP).[2][5]

-

Hydrolysis and Export: A specific fatty acyl-ACP thioesterase (FAT) hydrolyzes petroselinoyl-ACP to release the free fatty acid, petroselinic acid, from its ACP carrier.[1][5] The free petroselinic acid is then exported from the plastid to the cytoplasm.

This pathway is tightly regulated at the genetic level, with specific genes such as Cs-ACPD and Cs-KAS I being essential for the high-yield accumulation in Apiaceae seeds.[2][5]

Caption: Biosynthesis of petroselinic acid in the plastid and its incorporation into TAGs.

Incorporation into Triacylglycerols (TAGs)

Once exported to the cytoplasm, free petroselinic acid is activated to petroselinoyl-CoA by a long-chain acyl-CoA synthetase (LACS).[5] It then enters the Kennedy pathway in the endoplasmic reticulum, where it is esterified onto the glycerol backbone, ultimately being stored in oil bodies as triacylglycerols (TAGs).[1] This seed-specific accumulation underscores its primary metabolic role.[3]

Physiological Roles in Plant Metabolism

Primary Role: A Dense Energy Reserve

The most well-documented role of petroselinic acid is as a carbon and energy source for the developing embryo during germination.[3] The high concentration of this single fatty acid in the seed oil of many Apiaceae species provides a highly efficient form of stored energy. Upon germination, these TAGs are hydrolyzed, and the released petroselinic acid is catabolized via β-oxidation and the glyoxylate cycle to provide the necessary energy and carbon skeletons for seedling growth before photosynthesis becomes established.[1] The table below highlights its abundance in several species.

| Plant Species | Family | Petroselinic Acid Content (% of Total Fatty Acids) |

| Coriander (Coriandrum sativum) | Apiaceae | 1 - 81.9% |

| Parsley (Petroselinum crispum) | Apiaceae | 35 - 75.1% |

| Fennel (Foeniculum vulgare) | Apiaceae | 43.1 - 81.9% |

| Dill (Anethum graveolens) | Apiaceae | 79.9 - 87.2% |

| Anise (Pimpinella anisum) | Apiaceae | 10.4 - 75.6% |

| Celery (Apium graveolens) | Apiaceae | 49.4 - 75.6% |

| (Data synthesized from references[3][6]) |

Potential Role in Plant Defense

While 18-carbon polyunsaturated fatty acids like linolenic acid are well-known precursors to jasmonic acid and other "octadecanoid" signaling molecules that mediate plant stress responses, the direct role of monounsaturated petroselinic acid in these pathways is not established.[7][8][9] In fact, its synthesis is reportedly not related to abscisic acid (ABA), a key stress hormone.[3][5]

However, a defensive role cannot be entirely dismissed. Several studies have demonstrated that petroselinic acid possesses intrinsic antibacterial and antifungal properties.[2][10] This suggests a potential passive defense role, where its high concentration in the seed could create an antimicrobial environment, protecting the nutrient-rich embryo from soil-borne pathogens during dormancy and germination.[10] This is distinct from an active signaling role and represents an area requiring further investigation.

Methodologies for Analysis

Studying petroselinic acid requires precise and robust analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for its identification and quantification.

Experimental Protocol: Quantification by GC-MS of Fatty Acid Methyl Esters (FAMEs)

This protocol details the conversion of fatty acids from seed oil into their more volatile methyl esters (FAMEs) for GC-MS analysis. This derivatization step is critical for achieving the volatility and thermal stability required for gas chromatography.[6]

I. Lipid Extraction

-

Homogenization: Weigh approximately 100 mg of finely ground seed tissue into a glass tube with a PTFE-lined cap.

-

Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Extraction: Agitate vigorously for 20 minutes at room temperature.

-

Phase Separation: Add 0.5 mL of 0.9% NaCl solution, vortex briefly, and centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Collection: Carefully transfer the lower chloroform phase, containing the lipids, to a new clean glass tube.

-

Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

II. Transmethylation (FAMEs Synthesis)

-

Reagent Addition: To the dried lipid extract, add 2 mL of 1% (v/v) sulfuric acid in methanol.

-

Incubation: Seal the tube tightly and incubate at 80°C in a heating block or water bath for 1 hour. This reaction cleaves the fatty acids from the glycerol backbone and methylates them simultaneously.

-

Reaction Quenching: Cool the tube to room temperature. Add 1 mL of hexane followed by 1 mL of deionized water.

-

FAMEs Extraction: Vortex thoroughly and centrifuge at 1,000 x g for 2 minutes. The FAMEs will partition into the upper hexane layer.

-

Sample Preparation: Carefully transfer the upper hexane layer to a GC vial for analysis.

III. GC-MS Analysis

-

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for FAMEs analysis (e.g., a polar biscyanopropyl polysiloxane column).

-

Injection: Inject 1 µL of the FAMEs sample in split mode.

-

GC Conditions (Example):

-

Inlet Temperature: 250°C

-

Oven Program: Start at 150°C, hold for 1 min, ramp at 4°C/min to 240°C, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Mass Range: Scan from m/z 50 to 500.

-

-

Identification and Quantification: Identify the methyl petroselinate peak by its retention time relative to a known standard and its characteristic mass spectrum. Quantify by comparing its peak area to that of an internal standard.

Caption: Standard experimental workflow for the analysis of petroselinic acid via GC-MS.

Conclusion and Future Directions

6-Octadecenoic (petroselinic) acid stands out in plant metabolism not as a signaling molecule, but as a highly specialized storage fatty acid. Its unique biosynthesis, diverging from the common oleic acid pathway, allows for its massive accumulation in the seeds of Apiaceae plants, where it serves as a critical energy reserve for germination. While its direct involvement in active stress signaling pathways remains unproven, its inherent antimicrobial properties may offer a form of passive defense for the vulnerable seed.

The unique position of the double bond also makes petroselinic acid a valuable renewable resource for the chemical industry, as oxidative cleavage yields lauric acid (a detergent precursor) and adipic acid (a nylon precursor).[2][3] Future research, including transgenic studies to express the petroselinic acid pathway in high-yield oilseed crops, could provide a sustainable platform for the production of these valuable industrial chemicals.[11] Understanding the intricate metabolic and regulatory networks governing its synthesis is the critical first step toward harnessing the full potential of this unusual plant fatty acid.

References

-

Hildebrand, D. (2019). Production of Unusual Fatty Acids in Plants. AOCS - American Oil Chemists' Society. Available at: [Link]

-

Grokipedia. (2026). Petroselinic acid. Grokipedia. Available at: [Link]

-

Al-Garaween, N., et al. (2023). Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties. National Institutes of Health (NIH). Available at: [Link]

-

Conconi, A., et al. (1996). The octadecanoid signalling pathway in plants mediates a response to ultraviolet radiation. PubMed. Available at: [Link]

-

Cahoon, E.B., et al. (1994). Petroselinic acid biosynthesis and production in transgenic plants. PubMed. Available at: [Link]

-

ResearchGate. (2023). (PDF) Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties. ResearchGate. Available at: [Link]

-

Wasternack, C., & Hause, B. (2002). Jasmonates and octadecanoids: signals in plant stress responses and development. PubMed. Available at: [Link]

-

Blechert, S., et al. (1995). The octadecanoic pathway: signal molecules for the regulation of secondary pathways. National Institutes of Health (NIH). Available at: [Link]

-

PNAS. (1995). The octadecanoic pathway: signal molecules for the regulation of secondary pathways. PNAS. Available at: [Link]

-

PubMed Central. (2025). Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling. PubMed Central. Available at: [Link]

-

PNAS. (1997). The octadecanoic pathway: signal molecules for the regulation of secondary pathways. PNAS. Available at: [Link]

-

Cyberlipid. (n.d.). Petroselinic acid. Cyberlipid. Available at: [Link]

-

PubMed. (2024). Discovery of petroselinic acid with in vitro and in vivo antifungal activity by targeting fructose-1,6-bisphosphate aldolase. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Chromatogram of this compound, methyl ester, (Z). ResearchGate. Available at: [Link]

-

Taylor & Francis. (n.d.). Petroselinic acid – Knowledge and References. Taylor & Francis. Available at: [Link]

-

ARC Journals. (n.d.). GC-MS Analysis of Phytochemical Constituents in Methanol Extract of Wood Bark from Durio Zibethinus Murr. ARC Journals. Available at: [Link]

-

NMPPDB. (n.d.). This compound. NMPPDB. Available at: [Link]

-

MDPI. (2023). Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties. MDPI. Available at: [Link]

-

Fatplants. (n.d.). PlantFAdb: 18:1-delta-6c; Petroselinic acid; this compound, (6Z). Fatplants. Available at: [Link]

-

Eurasian Chemical Communications. (n.d.). Analysis of bioactive compounds from Raphia taedigera using gas chromatography–mass spectrometry. Eurasian Chemical Communications. Available at: [Link]

-

MDPI. (n.d.). Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants. MDPI. Available at: [Link]

-

ResearchGate. (2016). Analysis of fatty acid composition of two selected Phlomis species. ResearchGate. Available at: [Link]

-

Frontiers. (2020). Plant Unsaturated Fatty Acids: Multiple Roles in Stress Response. Frontiers. Available at: [Link]

-

AOCS. (n.d.). Plant Fatty Acid Synthesis. AOCS. Available at: [Link]

- Google Patents. (n.d.). US6365175B1 - Petroselinic acid and its use in food. Google Patents.

Sources

- 1. aocs.org [aocs.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Petroselinic acid | Cyberlipid [cyberlipid.gerli.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The octadecanoid signalling pathway in plants mediates a response to ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Frontiers | Plant Unsaturated Fatty Acids: Multiple Roles in Stress Response [frontiersin.org]

- 10. Discovery of petroselinic acid with in vitro and in vivo antifungal activity by targeting fructose-1,6-bisphosphate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Petroselinic acid biosynthesis and production in transgenic plants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Petroselinic Acid: A Journey from Discovery to Modern Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on an Unusual Fatty Acid

In the vast and intricate world of lipid biochemistry, certain molecules stand out not only for their unique structural features but also for their intriguing history and burgeoning potential. Petroselinic acid, a monounsaturated omega-12 fatty acid, is one such molecule. While its positional isomer, oleic acid, has long been a cornerstone of fatty acid research, petroselinic acid has carved its own niche, primarily due to its distinct natural distribution and the valuable industrial chemicals it can yield. This guide aims to provide a comprehensive technical overview of petroselinic acid, from its serendipitous discovery in the early 20th century to the modern analytical techniques used for its study and its promising applications in various scientific and industrial fields. As we delve into the historical context, chemical properties, and biological significance of this unique fatty acid, we invite you to explore the scientific journey that has brought petroselinic acid from a chemical curiosity to a molecule of significant interest.

Chapter 1: The Dawn of Discovery - Unveiling Petroselinic Acid

The story of petroselinic acid begins in 1909, a time of burgeoning discovery in the field of natural product chemistry. It was in this era that the German chemists Vongerichten and Köhler first isolated this novel fatty acid from the seed oil of parsley (Petroselinum crispum)[1][2]. This initial discovery marked the entry of a new player in the lipid landscape, one that would later be found to be a characteristic component of the Apiaceae (or Umbelliferae) plant family, which includes familiar species like coriander, fennel, and anise[2][3].

The initial challenge following its isolation was the determination of its precise chemical structure. In the early 1900s, the toolbox of an organic chemist was vastly different from today's sophisticated spectroscopic armory. The elucidation of the structure of unsaturated fatty acids was a meticulous process, heavily reliant on classical chemical degradation techniques.

Piecing Together the Puzzle: The Structural Elucidation of a Novel Fatty Acid

The key to deciphering the structure of an unsaturated fatty acid lay in pinpointing the exact location of its double bond(s). The most powerful tool for this task at the time was oxidative cleavage. This method involves breaking the carbon-carbon double bond to produce smaller, more easily identifiable carboxylic acid fragments. By analyzing these fragments, chemists could deduce the position of the original double bond.

For petroselinic acid, the pivotal technique was ozonolysis, a method that had been introduced to lipid chemistry just a few years prior[4]. Ozonolysis of petroselinic acid yielded two primary products: lauric acid (a 12-carbon saturated fatty acid) and adipic acid (a 6-carbon dicarboxylic acid)[1][4][5]. This finding was crucial, as it unequivocally established the position of the double bond between the 6th and 7th carbon atoms from the carboxyl end of the 18-carbon chain. This distinguished it from its more common isomer, oleic acid, which upon ozonolysis yields pelargonic acid and azelaic acid, indicating a double bond at the 9th position.

The determination of petroselinic acid's structure as cis-6-octadecenoic acid was a testament to the ingenuity of early 20th-century chemists and laid the groundwork for future research into this unique fatty acid.

Caption: Historical workflow of the discovery and structural elucidation of petroselinic acid.

Chapter 2: Natural Abundance and Biosynthesis

Petroselinic acid is predominantly found in the seed oils of plants belonging to the Apiaceae family, where it can constitute a significant portion of the total fatty acids, with levels reported to be as high as 80-90% in species like coriander (Coriandrum sativum) and fennel (Foeniculum vulgare)[3]. Its presence is also noted in the Araliaceae family. This specific distribution makes these plants valuable natural sources for this fatty acid.

The biosynthesis of petroselinic acid in plants is a fascinating process that occurs in the plastids. It follows the acyl-acyl carrier protein (ACP) pathway. The key step that differentiates its synthesis from that of oleic acid is the desaturation of palmitoyl-ACP (16:0-ACP) by a specific Δ4-desaturase enzyme. This creates a precursor which is then elongated to form petroselinoyl-ACP (18:1Δ6-ACP). Finally, a thioesterase hydrolyzes this compound to release petroselinic acid, which is then incorporated into triacylglycerols for storage in the seed.

Caption: Simplified biosynthetic pathway of petroselinic acid in plants.

Chapter 3: Experimental Methodologies: A Practical Guide

For researchers working with petroselinic acid, a solid understanding of the experimental protocols for its extraction, isolation, and analysis is paramount. This chapter provides an overview of these key methodologies.

Extraction of Petroselinic Acid from Plant Material

The initial step in studying petroselinic acid is its extraction from the source material, typically the seeds of Apiaceae plants. The choice of extraction method depends on the desired scale, purity, and the available equipment.

Table 1: Comparison of Extraction Methods for Petroselinic Acid-Rich Oils

| Extraction Method | Principle | Advantages | Disadvantages |

| Soxhlet Extraction | Continuous solid-liquid extraction using a refluxing solvent. | High extraction efficiency, well-established method. | Time-consuming, uses large volumes of organic solvents. |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (typically CO₂) as the solvent. | Environmentally friendly, solvent-free product, tunable selectivity. | High initial equipment cost, requires high pressure. |

| Cold Pressing | Mechanical extraction without the use of heat or solvents. | Preserves the natural quality of the oil, no solvent residue. | Lower oil yield compared to solvent extraction. |

Experimental Protocol: Soxhlet Extraction of Oil from Coriander Seeds

Objective: To extract the total lipid content, rich in petroselinic acid, from coriander seeds.

Materials:

-

Dried coriander seeds

-

Soxhlet apparatus (including round-bottom flask, extractor, and condenser)

-

Heating mantle

-

Cellulose extraction thimble

-

n-Hexane (analytical grade)

-

Rotary evaporator

-

Grinder or mill

Procedure:

-

Sample Preparation: Grind the dried coriander seeds to a fine powder to increase the surface area for extraction.

-

Thimble Loading: Accurately weigh a specific amount of the ground seed powder and place it into a cellulose extraction thimble.

-

Apparatus Setup: Assemble the Soxhlet apparatus. Place a known volume of n-hexane into the round-bottom flask. Insert the thimble containing the sample into the extractor. Connect the condenser and ensure a continuous flow of cold water.

-

Extraction: Heat the n-hexane in the round-bottom flask using a heating mantle to its boiling point. The solvent will vaporize, rise to the condenser, liquefy, and drip back into the thimble, immersing the sample.

-

Siphoning: Once the extractor fills with the solvent, it will automatically siphon back into the round-bottom flask, carrying the extracted lipids. This cycle is repeated for a predetermined duration (typically 6-8 hours).

-

Solvent Recovery: After the extraction is complete, turn off the heat and allow the apparatus to cool. Detach the round-bottom flask. Remove the n-hexane from the extracted oil using a rotary evaporator.

-

Oil Collection and Storage: The remaining substance in the flask is the crude seed oil. Weigh the oil to determine the extraction yield and store it under nitrogen in a dark, cool place to prevent oxidation.

Isolation and Purification of Petroselinic Acid

Once the crude oil is extracted, further purification is often necessary to isolate petroselinic acid from other fatty acids and lipids.

Urea Adduction for the Separation of Saturated and Unsaturated Fatty Acids

Urea has the unique property of forming crystalline inclusion complexes with straight-chain saturated fatty acids, while branched-chain and unsaturated fatty acids are excluded. This difference in reactivity can be exploited to enrich the concentration of petroselinic acid.

Experimental Protocol: Purification of Petroselinic Acid via Urea Adduction

Objective: To increase the purity of petroselinic acid from a mixture of fatty acids.

Materials:

-

Crude seed oil extract (saponified to free fatty acids)

-

Urea

-

Methanol

-

Heating plate with magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel)

-

Crystallizing dish

-

Hydrochloric acid (HCl)

-

n-Hexane

Procedure:

-

Saponification: Hydrolyze the triglycerides in the crude oil to free fatty acids using a standard saponification procedure (e.g., refluxing with ethanolic potassium hydroxide).

-

Urea Complex Formation: Dissolve urea in methanol with heating to create a saturated solution. Add the free fatty acid mixture to the hot urea solution and stir until dissolved.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then further cool it in a refrigerator or ice bath. The urea will crystallize, forming inclusion complexes with the saturated fatty acids.

-

Filtration: Separate the urea-saturated fatty acid crystals from the liquid phase (which is now enriched in unsaturated fatty acids, including petroselinic acid) by vacuum filtration.

-

Recovery of Unsaturated Fatty Acids: Acidify the filtrate with HCl to a pH of approximately 1-2. This will protonate the fatty acid salts.

-

Extraction: Extract the free unsaturated fatty acids from the acidified solution using n-hexane.

-

Solvent Removal: Wash the hexane extract with water to remove any remaining impurities and then dry it over anhydrous sodium sulfate. Remove the hexane using a rotary evaporator to obtain the purified petroselinic acid-rich fraction.

Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure petroselinic acid, preparative HPLC is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Experimental Protocol: Isolation of Petroselinic Acid by Preparative HPLC

Objective: To obtain highly pure petroselinic acid from a fatty acid mixture.

Materials:

-

Fatty acid methyl ester (FAME) mixture (prepared from the seed oil)

-

Preparative HPLC system with a suitable detector (e.g., UV or RI)

-

Preparative C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Fraction collector

Procedure:

-

Sample Preparation: Convert the free fatty acids to their methyl esters (FAMEs) using a standard methylation procedure (e.g., with BF₃-methanol). This improves their volatility and chromatographic behavior. Dissolve the FAME mixture in the mobile phase.

-

Method Development: Optimize the separation conditions on an analytical HPLC system first to determine the appropriate mobile phase composition (e.g., a gradient of acetonitrile and water) and flow rate.

-

Preparative Separation: Scale up the optimized analytical method to the preparative system. Inject the FAME sample onto the preparative C18 column.

-

Fraction Collection: Monitor the elution of the FAMEs using the detector. Collect the fraction corresponding to the petroselinic acid methyl ester peak using a fraction collector.

-

Purity Analysis: Analyze the collected fraction using analytical GC-MS or HPLC to confirm its purity.

-

Solvent Removal: Remove the mobile phase from the collected fraction to obtain the pure petroselinic acid methyl ester. If the free fatty acid is required, the methyl ester can be hydrolyzed.

Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both identifying and quantifying fatty acids. FAMEs are separated based on their boiling points and polarity in the GC column and then identified based on their mass spectra.

Experimental Protocol: GC-MS Analysis of Petroselinic Acid Methyl Ester

Objective: To identify and quantify petroselinic acid in a sample.

Materials:

-

FAME sample

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a nonpolar column like a DB-5ms)

-

Helium (carrier gas)

-

FAME standards for identification and calibration

Procedure:

-

Injection: Inject a small volume of the FAME sample into the GC injection port, where it is vaporized.

-

Separation: The vaporized sample is carried by the helium gas through the capillary column. The temperature of the column is gradually increased (a temperature program) to elute the FAMEs based on their boiling points.

-

Detection and Identification: As the FAMEs exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for each compound and can be compared to a library of known spectra for identification.

-

Quantification: By running a series of known concentrations of a petroselinic acid methyl ester standard, a calibration curve can be created. The peak area of the petroselinic acid methyl ester in the sample can then be used to determine its concentration.

Chapter 4: Biological Activities and Potential Applications

Petroselinic acid is not merely a chemical curiosity; it possesses a range of biological activities that are of increasing interest to researchers in nutrition, cosmetics, and pharmacology.

Table 2: Overview of Reported Biological Activities of Petroselinic Acid

| Biological Activity | Reported Effects | Potential Applications |

| Anti-inflammatory | Can modulate inflammatory pathways. | Development of topical treatments for inflammatory skin conditions. |

| Antibacterial & Antifungal | Shows inhibitory activity against certain bacteria and fungi. | Potential use as a natural antimicrobial agent. |

| Antidiabetic | May have a role in regulating glucose metabolism. | Further research into its potential as a nutraceutical for metabolic health. |

| Skin Health | Enhances skin permeability and can act as an anti-irritant. | Incorporation into cosmetic and dermatological formulations. |

Experimental Protocol: In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of petroselinic acid against a specific bacterial strain.

Materials:

-

Pure petroselinic acid

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Sterile 96-well microtiter plates

-

Bacterial growth medium (e.g., Mueller-Hinton broth)

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of petroselinic acid in a suitable solvent (e.g., DMSO) and then dilute it in the growth medium.

-

Serial Dilutions: Perform a two-fold serial dilution of the petroselinic acid solution across the wells of a 96-well plate to create a range of concentrations.

-

Bacterial Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase and adjust its concentration to a standard inoculum size (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the different concentrations of petroselinic acid. Include positive (bacteria only) and negative (medium only) controls.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of petroselinic acid that completely inhibits visible bacterial growth. This can also be quantified by measuring the optical density at 600 nm using a microplate reader.

Chapter 5: Future Perspectives and Conclusion

The journey of petroselinic acid, from its discovery in a humble herb to its potential applications in modern science and industry, is a compelling narrative of scientific exploration. Its unique chemical structure, characterized by the Δ6 double bond, not only sets it apart from other common fatty acids but also endows it with valuable properties. The oxidative cleavage of petroselinic acid to lauric and adipic acids offers a renewable route to important industrial monomers, a prospect of significant interest in the era of sustainable chemistry.

Furthermore, the emerging biological activities of petroselinic acid open up new avenues for research in human health and wellness. As our understanding of the intricate roles of fatty acids in biological systems deepens, it is likely that petroselinic acid will continue to be a subject of intensive investigation.

This guide has provided a technical overview of the discovery, historical context, and key experimental methodologies associated with petroselinic acid. It is our hope that this information will serve as a valuable resource for researchers, scientists, and drug development professionals, inspiring further exploration into the fascinating world of this enigmatic fatty acid.

References

- Vongerichten, E., & Köhler, A. (1909). Über eine neue Säure aus dem Fett der Petersiliensamen. Berichte der deutschen chemischen Gesellschaft, 42(2), 1638-1639.

-

Molecules. (2023). Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties. [Link]

-

Cyberlipid. Petroselinic acid. [Link]

-

ResearchGate. (2015). EXTRACTION OF ESSENTIAL OIL FROM CORIANDER SEED. [Link]

-

Semantic Scholar. (2023). Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties. [Link]

-

MDPI. (2016). Characterization of French Coriander Oil as Source of Petroselinic Acid. [Link]

-

ResearchGate. (2020). Ozonolysis of unsaturated fatty acids. I. Ozonolysis of oleic acid. [Link]

-

NIH. (2023). Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties. [Link]

-

YouTube. (2023). seed oil extraction by Soxhlet Extraction | soxhlet apparatus |. [Link]

-

Wikipedia. Urea extraction crystallization. [Link]

-

IgMin Research. (2023). Purification of Monoacylglycerides using Urea. [Link]

-

Teledyne Labs. The Power of Preparative HPLC Systems. [Link]

-

NIH. (2020). Supercritical Fluid Extraction of Celery and Parsley Fruit-Chemical Composition and Antibacterial Activity. [Link]

Sources

An In-depth Technical Guide to the Structure and Stereoisomerism of 6-Octadecenoic Acid

This guide provides a comprehensive overview of the structure, stereoisomerism, and key chemical and biological properties of 6-octadecenoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of its isomers, their characterization, and their significance in various scientific fields.

Introduction to this compound: A Fatty Acid of Growing Interest

This compound, a monounsaturated fatty acid with the chemical formula C₁₈H₃₄O₂, is gaining prominence in the scientific community. While it shares the same molecular formula as the more commonly known oleic acid, its unique structural arrangement—specifically the position of the carbon-carbon double bond—imparts distinct chemical and biological properties. This guide will explore the intricacies of this compound, with a particular focus on its stereoisomers and their implications for research and development.

The primary isomers of this compound are petroselinic acid and petroselaidic acid, which are geometric isomers (cis and trans, respectively). Petroselinic acid is the cis isomer and is found in significant quantities in the seed oils of plants from the Apiaceae family, such as parsley (Petroselinum crispum) and coriander (Coriandrum sativum).[1] Its trans counterpart, petroselaidic acid, is less common in nature but can be formed during the industrial processing of fats and oils. Understanding the distinct characteristics of these isomers is crucial for their application in various fields, from food science to pharmaceuticals.

Molecular Structure and Nomenclature

The fundamental structure of this compound consists of an 18-carbon aliphatic chain with a carboxylic acid group at one end and a single double bond located between the sixth and seventh carbon atoms (when numbering from the carboxyl group).

-

Chemical Formula: C₁₈H₃₄O₂

-

Molecular Weight: 282.46 g/mol

-

IUPAC Name: this compound

The presence of the double bond at the C-6 position is the key feature that distinguishes it from its more famous positional isomer, oleic acid, where the double bond is at the C-9 position. This seemingly minor difference has a significant impact on the molecule's three-dimensional shape and, consequently, its physical and biological properties.

Stereoisomerism: The Critical Role of Geometric Isomers